molecular formula C12H23N3O2 B13534737 Tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate

Tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate

Cat. No.: B13534737
M. Wt: 241.33 g/mol
InChI Key: MAYMAMPGPJHZGO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-amino-2-iminoethyl substituent at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its amino-iminoethyl group provides a reactive site for further functionalization, enabling applications in drug discovery and organic synthesis.

Properties

Molecular Formula

C12H23N3O2

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14/h9H,4-8H2,1-3H3,(H3,13,14)

InChI Key

MAYMAMPGPJHZGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and other reagents. One common method includes the use of tert-butyl 3-(azidomethyl)piperidine-1-carboxylate as an intermediate, which is then converted to the desired compound through a series of chemical reactions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves multiple steps, including protection and deprotection of functional groups, and purification through techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicine, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is investigated for its potential therapeutic effects. It is used in the development of drugs for various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomerism: 3- vs. 4-Substituted Piperidine Derivatives

A key structural distinction arises in positional isomers such as tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate (CAS 1192163-96-4, 95% purity) . While both compounds share the amino-iminoethyl group, the substitution at the 4-position alters steric and electronic interactions. For example:

  • 3-Substituted derivatives may exhibit enhanced reactivity due to reduced steric hindrance compared to 4-substituted analogs.
  • Biological activity : Substitution patterns influence binding to target proteins; 3-substituted derivatives may better accommodate active-site geometries in certain enzymes.

Functional Group Variations

Nitro- and Halogen-Substituted Derivatives
  • tert-butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (): The bromonitroaniline substituent introduces strong electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the amino-iminoethyl group.
  • tert-butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate (): The nitro group facilitates reduction to amines in downstream reactions, a pathway unavailable to the amino-iminoethyl group.
Mercaptoethyl Substituent
  • tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate (CAS 1420866-00-7, ): The thiol group offers high nucleophilicity, enabling disulfide bond formation—a contrast to the basic amino-iminoethyl group.
Amide-Linked Derivatives

Steric and Electronic Effects in Complex Substituents

  • tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate (): The dibenzylamino and nitropyrimidine groups create significant steric bulk, which may hinder cell membrane permeability but enhance selectivity for hydrophobic binding pockets.

Structural and Functional Comparison Table

Compound Name Substituent Position/Group Molecular Weight (g/mol) Key Properties Source
Tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate 3-(2-amino-2-iminoethyl) ~269.34 High basicity; reactive imino group Target compound
Tert-butyl 4-(2-amino-2-iminoethyl)piperidine-1-carboxylate 4-(2-amino-2-iminoethyl) ~269.34 Positional isomer; altered steric profile
Tert-butyl (S)-3-(((4-bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate 3-(bromonitroanilinomethyl) ~442.29 Electron-withdrawing substituent; stability
Tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate 3-(2-mercaptoethyl) 245.38 Thiol reactivity; nucleophilic
Tert-butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate 4-(nitropyrimidinylaminomethyl) ~630.65 Steric bulk; hydrophobic interactions

Biological Activity

Tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate, also known as (S)-tert-butyl 3-(2-aminoethyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and the underlying mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 162167-97-7

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.
  • Introduction of the Amino Group : Employing methods such as reductive amination to incorporate the amino group at the desired position.
  • Carboxylation : The tert-butyl ester is introduced to enhance solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures may inhibit specific protein kinases involved in cancer progression, such as ALK (anaplastic lymphoma kinase) and other associated pathways. These compounds can modulate enzymatic activity, thus offering therapeutic avenues for treating various cancers, including non-small cell lung cancer and neuroblastoma .

Neuroprotective Effects

Piperidine derivatives have been investigated for their neuroprotective effects. In vitro studies suggest that these compounds may exert protective actions against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This mechanism is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the efficacy of piperidine derivatives in inhibiting tumor growth in xenograft models. Results demonstrated a significant reduction in tumor size with doses correlating with increased expression of apoptosis markers .
  • Neuroprotection in Animal Models :
    • In a controlled trial using mice models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Protein Kinase Inhibition : By inhibiting kinases such as ALK, the compound disrupts signaling pathways critical for cancer cell proliferation.
  • Neurotransmitter Modulation : The compound may affect neurotransmitter release and reuptake, contributing to its neuroprotective effects.

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